2,2-Dichloro-1-pyrazol-1-ylethanone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
39671-63-1 |
|---|---|
Molecular Formula |
C5H4Cl2N2O |
Molecular Weight |
179.00 g/mol |
IUPAC Name |
2,2-dichloro-1-pyrazol-1-ylethanone |
InChI |
InChI=1S/C5H4Cl2N2O/c6-4(7)5(10)9-3-1-2-8-9/h1-4H |
InChI Key |
HBPXPSZBJTZGOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C(=O)C(Cl)Cl |
Origin of Product |
United States |
Spectroscopic and Structural Elucidation of 2,2 Dichloro 1 Pyrazol 1 Ylethanone and Analogues
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds. For 2,2-Dichloro-1-pyrazol-1-ylethanone, both one-dimensional and two-dimensional NMR techniques offer a complete picture of its proton and carbon framework.
Proton Nuclear Magnetic Resonance (¹H NMR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrazole (B372694) ring and the dichloromethyl group. The three aromatic protons on the pyrazole ring typically appear as a multiplet system in the downfield region (approximately 7.5-8.5 ppm), often as a doublet, a triplet, and another doublet, reflecting their coupling relationships. The proton of the dichloromethyl group (-CHCl₂) is anticipated to appear as a sharp singlet further upfield, characteristic of a proton attached to a carbon bearing two electronegative chlorine atoms.
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, five distinct signals are predicted. The three carbons of the pyrazole ring would resonate in the aromatic region (approx. 110-150 ppm). The carbonyl carbon (C=O) of the ethanone (B97240) group is expected to appear significantly downfield (approx. 160-180 ppm) due to the deshielding effect of the oxygen atom. The carbon of the dichloromethyl group (-CHCl₂) would also be found in a characteristic region, shifted downfield by the attached chlorine atoms. In related acylpyrazole compounds, carbonyl carbons have been observed in the range of 160-190 ppm. scielo.org.mx
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This table is based on predicted values and data from analogous structures.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyrazole H-3 | ~8.0-8.5 (d) | ~140-150 |
| Pyrazole H-4 | ~7.5-7.8 (t) | ~110-120 |
| Pyrazole H-5 | ~7.8-8.2 (d) | ~130-140 |
| -CH Cl₂ | ~6.5-7.0 (s) | ~65-75 |
| C =O | - | ~160-180 |
Application of Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Techniques
To unambiguously assign the proton and carbon signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques are employed. For analogues of this compound, 2D NMR has been essential for structural confirmation. mdpi.com
¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal correlations between adjacent protons. For this compound, cross-peaks would be observed between H-3 and H-4, and between H-4 and H-5 of the pyrazole ring, confirming their neighboring positions.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. An HSQC spectrum would show a cross-peak connecting the pyrazole H-3 signal to the C-3 signal, H-4 to C-4, H-5 to C-5, and the -CHCl₂ proton signal to its corresponding carbon signal. This is critical for the definitive assignment of the carbon spectrum.
Vibrational Spectroscopy Characterization
Vibrational spectroscopy, including FTIR and FT-Raman, provides valuable information about the functional groups present in a molecule.
Fourier Transform Infrared (FTIR) Spectroscopy Analysis
The FTIR spectrum of this compound is characterized by several key absorption bands. The most prominent band is expected to be the carbonyl (C=O) stretching vibration, which for N-acylpyrazoles typically appears in the region of 1670-1720 cm⁻¹. researchgate.netmdpi.com The stretching vibrations of the pyrazole ring (C=C, C=N) are expected in the 1400-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C-H stretch of the dichloromethyl group would appear in the 2900-3000 cm⁻¹ range. The C-N stretching vibrations of the pyrazole ring are also identifiable. researchgate.net Finally, the C-Cl stretching vibrations are expected in the fingerprint region, typically between 850 and 550 cm⁻¹. researchgate.net
Table 2: Predicted FTIR Absorption Bands for this compound This table is based on predicted values and data from analogous structures.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100-3150 |
| Aliphatic C-H Stretch (-CHCl₂) | 2950-3000 |
| Carbonyl (C=O) Stretch | 1670-1720 |
| Pyrazole Ring Stretches (C=N, C=C) | 1400-1600 |
| C-N Stretch | 1200-1300 |
Fourier Transform Raman (FT-Raman) Spectroscopy Investigations
FT-Raman spectroscopy provides complementary information to FTIR. While the carbonyl stretch is also visible in Raman spectra, non-polar bonds often produce more intense signals. For this compound, the symmetric stretching of the C-Cl bonds would be expected to give a strong Raman signal. researchgate.net The pyrazole ring breathing modes, which involve a symmetric expansion and contraction of the entire ring, are also typically strong in Raman spectra and provide a characteristic fingerprint for the heterocyclic system. Aromatic C-H stretching and ring stretching vibrations are also readily observed.
Table 3: Predicted FT-Raman Bands for this compound This table is based on predicted values and data from analogous structures.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100-3150 |
| Carbonyl (C=O) Stretch | 1670-1720 |
| Pyrazole Ring Stretches (C=N, C=C) | 1400-1600 |
| Pyrazole Ring Breathing Mode | 950-1050 |
Mass Spectrometry for Molecular Confirmation
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₅H₄Cl₂N₂O), the calculated molecular weight is 179.00 g/mol . bldpharm.com
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 179. A highly characteristic feature of this compound's mass spectrum is the isotopic pattern caused by the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in a distinctive cluster of peaks for the molecular ion:
M⁺˙ peak: (containing two ³⁵Cl atoms) at m/z 179.
(M+2)⁺˙ peak: (containing one ³⁵Cl and one ³⁷Cl) at m/z 181.
(M+4)⁺˙ peak: (containing two ³⁷Cl atoms) at m/z 183.
The expected intensity ratio of these peaks is approximately 9:6:1, which serves as a definitive confirmation of the presence of two chlorine atoms in the molecule. Common fragmentation pathways would likely involve the loss of a chlorine radical (Cl˙) to give a fragment at m/z 144, the loss of the carbonyl group (CO), and the cleavage of the N-acyl bond, resulting in a pyrazole fragment (m/z 68) or a dichloroacetyl cation fragment (m/z 111).
Table 4: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1-{3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}-ethanone |
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for the identification and characterization of chemical compounds. In the analysis of pyrazole derivatives, LC-MS provides crucial information regarding molecular weight and structure through fragmentation patterns. researchgate.netnih.gov
While specific LC-MS data for this compound is not extensively detailed in the available literature, the analysis of a structurally related hybrid molecule, 2,2-dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide , confirms the utility of this method. The structure of this complex pyrazoline-bearing hybrid was successfully confirmed using LC-MS in conjunction with NMR spectroscopy. mdpi.com The synthesis of this analogue involved the acylation of a primary amino group using dichloroacetyl chloride, underscoring the stability of the dichloroacetyl moiety for such analytical procedures. mdpi.com
The fragmentation of pyrazole rings under mass spectrometry is influenced by the substituents on the ring. researchgate.net General studies on pyrazole fragmentation show characteristic cleavage patterns that aid in structural elucidation. For instance, the fragmentation of NH-pyrazoles often involves initial cleavage of the ring, with the subsequent fragmentation pathways dependent on the nature and position of the substituents. researchgate.net For N-substituted pyrazoles, such as the title compound and its analogues, the fragmentation can be initiated at the substituent bonds. The presence of the dichloroacetyl group in this compound would be expected to produce a distinct isotopic pattern for the molecular ion due to the two chlorine atoms, as well as characteristic fragments corresponding to the loss of Cl, CO, or the entire dichloroacetyl group.
LC-MS/MS is particularly suited for analyzing polar and thermally labile compounds, a category that many functionalized pyrazoles fall into. lcms.cz The technique's sensitivity allows for the detection of compounds at very low concentrations, which is essential for detailed metabolic or environmental studies. lcms.czresearchgate.net
X-ray Diffraction Analysis of Related Structural Motifs
For pyrazole derivatives, X-ray diffraction studies have revealed detailed structural information for a variety of analogues. For example, the crystal structure of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was determined to be in the monoclinic system with the space group P21/c. diva-portal.org In another study, the analysis of 2-(3-methyl-5-(pyridin-2′-yl)-1H-pyrazol-1-yl) ethanol showed that the pyrazole and pyridyl rings are nearly coplanar, with a dihedral angle of 10.65(2)°. mdpi.com Such conformational details, including the planarity of the pyrazole ring and its orientation relative to its substituents, are critical for understanding the molecule's interactions and reactivity. mdpi.comscispace.com
In a study of methyl 1-(2,4-dichlorobenzyl)-1H-pyrazole-3-carboxylate , the 1H-pyrazole rings were found to be essentially planar. scispace.com The analysis of various 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives has also provided insights into their molecular conformations, which are often influenced by the nature of the substituents. iucr.org The dihedral angles between pyrazole and adjacent phenyl rings in 5-iodo-1-arylpyrazoles, for instance, were found to be in the range of 76.4(1)–94.6(3)°, indicating significant steric hindrance and non-planar conformations. mdpi.com
| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |
|---|---|---|---|---|
| Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | Monoclinic | P21/c | a = 12.141(3) Å, b = 13.934(4) Å, c = 7.2777(18) Å, β = 97.816(14)° | diva-portal.org |
| Ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate | Monoclinic | P21/c | a= 8.4593(4) Å, b=15.6284(6) Å, c=12.4579(5) Å, β=98.241(3)º | aip.org |
| Methyl 1-(2,4-dichlorobenzyl)-1H-pyrazole-3-carboxylate | Triclinic | P-1 | a = 12.0505(10) Å, b = 12.3189(11) Å, c = 29.184(3) Å, α = 88.565(4)°, β = 89.296(4)°, γ = 76.833(4)° | scispace.com |
| 2-(3-Methyl-5-(pyridin-2′-yl)-1H-pyrazol-1-yl) ethanol | Monoclinic | P21/c | a = 11.238(3) Å, b = 10.031(3) Å, c = 10.151(3) Å, β = 115.11(3)° | mdpi.com |
The packing of molecules in a crystal is governed by a network of intermolecular interactions, including classical and non-classical hydrogen bonds. nih.govnih.gov C-H···O hydrogen bonds, although weaker than conventional O-H···O or N-H···O bonds, play a significant role in determining the supramolecular architecture of many organic crystals, including pyrazole derivatives. iucr.orgmdpi.com
In the crystal structure of ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate , the crystal packing is stabilized by intermolecular C-H···O hydrogen bonds. aip.org Similarly, for methyl 1-(2,4-dichlorobenzyl)-1H-pyrazole-3-carboxylate , intermolecular C-H···O hydrogen bonds link molecules into sheets. scispace.com The analysis of 5-iodo-1-arylpyrazoles revealed a variety of supramolecular structures driven by C-H···O hydrogen bonds alongside other interactions like halogen bonds. mdpi.com For example, in one derivative, C-H···O hydrogen bonds with parameters C-H 0.96 Å, H···O 2.52 Å, C···O 3.232(5) Å, and an angle of 130.7° were observed. mdpi.com
These interactions can dictate the formation of specific motifs, such as the cyclic centrosymmetric dimers formed via C-H···O hydrogen bonds in dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate. iucr.org The study of these weak interactions is crucial as they can influence the physical properties and reactivity of the compound in the solid state. nih.govnih.gov The presence of a carbonyl oxygen in the dichloroacetyl group of this compound makes it a potential acceptor for C-H···O hydrogen bonds from neighboring molecules, which would likely be a key feature in its crystal packing.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |
|---|---|---|---|---|
| C14-H···O1 | 0.96 | 2.52 | 3.232(5) | 130.7 |
| C16-H···O3 | 0.96 | 2.49 | 3.437(5) | 167.3 |
| C9-H···O3 | 0.96 | 2.53 | 3.462(6) | 162.5 |
Computational Chemistry and Theoretical Studies on 2,2 Dichloro 1 Pyrazol 1 Ylethanone Analogues
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry, enabling detailed investigation of the electronic structure of molecules. aip.orgresearchgate.net Through DFT calculations, researchers can predict and analyze a wide range of molecular properties with a high degree of accuracy. aip.orgresearchgate.net
DFT methods are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For pyrazole (B372694) derivatives, DFT calculations, often using the B3LYP functional with a 6-311G(d,p) or similar basis set, can predict bond lengths and angles. researchgate.netresearchgate.net These theoretical values can then be compared with experimental data, such as that from X-ray crystallography, to validate the computational model. researchgate.net For instance, in a study of 1-{3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}-ethanone, the computed structural parameters were compared with those of a similar, previously characterized molecule. researchgate.net
In the case of 2-(2,4-dichlorophenoxy)-1-(1H-pyrazol-1-yl)ethanone, X-ray diffraction revealed that the 2,4-dichlorophenoxy and 1H-pyrazole groups are nearly planar and oriented at a dihedral angle of 64.17 (5)° to each other. nih.gov The molecule's structure is stabilized by C-H···O hydrogen bonds, forming dimers with an R22(10) ring motif. nih.gov
Table 1: Selected Crystallographic Data for 2-(2,4-Dichlorophenoxy)-1-(1H-pyrazol-1-yl)ethanone nih.gov
| Parameter | Value |
| Formula | C₁₁H₈Cl₂N₂O₂ |
| Molecular Weight | 271.09 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 4.2030 (1) |
| b (Å) | 10.3074 (3) |
| c (Å) | 13.4966 (4) |
| α (°) | 87.510 (2) |
| β (°) | 83.774 (1) |
| γ (°) | 88.335 (1) |
| Volume (ų) | 580.53 (3) |
| Z | 2 |
Source: nih.gov
Theoretical vibrational frequency calculations are crucial for interpreting experimental infrared (IR) and Raman spectra. By computing the vibrational modes and their corresponding frequencies, specific bands in the experimental spectra can be assigned to particular molecular motions, such as stretching, bending, and torsion. For pyrazole derivatives, DFT calculations have been successfully used to assign vibrational frequencies. researchgate.net For example, in the study of 1-{3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}-ethanone, the C-Cl stretching mode was assigned based on DFT calculations. researchgate.net
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of a molecule's chemical reactivity and kinetic stability. induspublishers.com A smaller HOMO-LUMO gap suggests higher reactivity. induspublishers.com
For pyrazole derivatives, HOMO-LUMO analysis provides insights into their electronic behavior. aip.orgnih.gov DFT calculations can determine the energies of these orbitals and their distribution across the molecule. aip.orgresearchgate.net This information helps to understand the charge transfer interactions that can occur within the molecule.
Table 2: Electronic Properties of Novel Pyrazole Derivatives (KJ 1-4) induspublishers.com
| Property | KJ 1 | KJ 2 | KJ 3 | KJ 4 |
| E HOMO (eV) | -6.1622 | -6.2588 | -6.1415 | -5.9964 |
| E LUMO (eV) | -1.0337 | -1.1945 | -1.0601 | -1.0612 |
| ΔE (eV) | 5.1285 | 5.0642 | 5.0815 | 4.9353 |
Source: induspublishers.com
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. aip.orgresearchgate.net The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. nih.gov Green areas represent neutral potential.
For pyrazole derivatives, MEP analysis helps to identify the most reactive sites for intermolecular interactions. researchgate.netnih.gov For example, in some pyrazole derivatives, the nitrogen atoms of the pyrazole ring and oxygen atoms of carbonyl groups are often identified as nucleophilic centers, while the N-atom of a thiazole (B1198619) substituent might be an electrophilic center. ekb.eg This information is crucial for understanding how these molecules might interact with biological targets. nih.gov
Analysis of Noncovalent Interactions (NCI)
Noncovalent interactions (NCIs) play a critical role in determining the three-dimensional structure and stability of molecules in the solid state. doi.orgua.pt These weak interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking, are fundamental to supramolecular chemistry and crystal engineering. mdpi.com
Reduced Density Gradient (RDG) analysis is a computational method used to identify and visualize noncovalent interactions in molecular systems. doi.org It is based on the electron density and its gradient. The NCI plot, which is generated from RDG analysis, provides a graphical representation of these interactions, allowing for their characterization as attractive (e.g., hydrogen bonds) or repulsive (e.g., steric clashes). ua.pt
In the study of pyrazole-based coordination compounds, DFT calculations combined with QTAIM (Quantum Theory of Atoms in Molecules) and NCI plot analyses have been used to explore the energetic features of self-assembled dimers. doi.org These studies have highlighted the significance of unconventional C-H···π interactions in providing rigidity to the crystal structures. doi.org The energetic features of π-stacking and other noncovalent interactions can be investigated using these computational tools, providing deeper insight into the forces that govern the supramolecular assemblies of these compounds. ua.pt
Advanced Simulation Methodologies for Reactive Properties (e.g., Molecular Dynamics Simulations)
Advanced simulation methodologies, particularly molecular dynamics (MD) simulations, offer a powerful lens through which the reactive properties and dynamic behavior of 2,2-dichloro-1-pyrazol-1-ylethanone analogues can be scrutinized at an atomic level. eurasianjournals.com These computational techniques complement static quantum mechanical calculations by providing insights into the conformational landscape, stability, and interaction dynamics of molecules in a simulated environment that can approximate physiological or reaction conditions. eurasianjournals.comnih.gov
Molecular dynamics simulations are frequently employed to explore the time-dependent behavior of pyrazole derivatives. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can trace the trajectory of each particle over time, revealing intricate details about molecular flexibility, solvent effects, and the stability of ligand-protein complexes. nih.govsemanticscholar.org For halogenated pyrazole analogues, MD simulations are instrumental in understanding how the presence and nature of halogen atoms influence their interactions and reactivity.
A key aspect of evaluating the reliability of MD simulations is the analysis of the root mean square deviation (RMSD). The RMSD of the protein and ligand are monitored throughout the simulation to assess the stability of the system. A stable system is generally indicated by the convergence of the RMSD values to a plateau. semanticscholar.orgfrontiersin.org For instance, in a study on pyrazole derivatives as kinase inhibitors, the RMSD of the ligand stabilized after 10 nanoseconds (ns) with minimal fluctuations, indicating the system reached equilibrium. semanticscholar.org Similarly, a study on pyrazole-based inhibitors of acetylcholinesterase showed the protein-ligand complex achieving high stability with RMSD values ranging between 1.3–2.1 Å for the protein's backbone. frontiersin.org
The dynamic behavior of individual residues within a protein's active site upon binding to a pyrazole analogue can be assessed using root mean square fluctuation (RMSF). This analysis helps to identify regions of the protein that are flexible or rigid, providing clues about the ligand's influence on the protein's conformational dynamics. mdpi.com
Furthermore, MD simulations are invaluable for elucidating the specific interactions that govern the binding of pyrazole analogues to their biological targets. For example, simulations can reveal the formation and stability of hydrogen bonds, hydrophobic interactions, and halogen bonds over the simulation time. nih.gov In a study of halogenated pyrazolines as monoamine oxidase-B (MAO-B) inhibitors, MD simulations detailed the electrostatic and van der Waals interactions contributing to the binding energy. mdpi.com The presence of electron-withdrawing groups, such as the dichloro-substituted methyl group on the ethanone (B97240) moiety of this compound, is expected to significantly influence the electronic distribution and, consequently, the interaction patterns of the molecule. It has been noted that pyrazole-based compounds with electron-withdrawing groups on an attached phenyl ring demonstrated higher inhibitory activities against certain enzymes. researchgate.net
The following tables present representative data from molecular dynamics simulation studies on halogenated pyrazoline analogues, which serve as illustrative examples of the types of quantitative findings that can be obtained from such computational investigations.
Table 1: Comparative Root Mean Square Deviation (RMSD) and Inhibitory Concentration (IC50) of Halogenated Pyrazoline Analogues against MAO-B
| Compound | Average RMSD (Å) | Average RMSD_AS (Å) | Average RMSF (Å) | IC50 (µM) |
| EH1 (Unsubstituted) | 1.95 | 1.89 | 0.78 | > 40 |
| EH6 (-Cl) | 1.89 | 1.61 | 0.82 | > 40 |
| EH7 (-F) | 1.83 | 1.49 | 0.77 | 0.063 |
| EH8 (-Br) | 1.99 | 1.95 | 0.85 | 0.69 |
Data adapted from a study on halogenated pyrazolines as MAO-B inhibitors. mdpi.com RMSD_AS refers to the Root Mean Square Deviation of the active site.
Table 2: Interaction Energy Contributions for Halogenated Pyrazoline Analogues with MAO-B Residues
| Compound | Interacting Residue | Electrostatic Energy (kcal/mol) |
| EH6 (-Cl) | Arg42 | -2.68 |
| Gly58 | -0.04 | |
| Tyr60 | -0.12 | |
| Arg87 | -15.17 | |
| Pro98 | -0.14 | |
| Arg100 | -17.27 | |
| EH7 (-F) | Arg42 | -28.4 |
| Arg87 | -12.8 | |
| Arg98 | -15.3 | |
| Lys296 | -41.9 | |
| Lys386 | -20.6 |
This table showcases the per-residue electrostatic interaction energies calculated from MM/PBSA analysis for chloro- and fluoro-substituted pyrazoline analogues. mdpi.com
These advanced simulation methodologies provide a dynamic and detailed picture of the reactive properties of pyrazole analogues, offering crucial insights for the rational design of new compounds with tailored activities.
Reactivity and Mechanistic Insights of 2,2 Dichloro 1 Pyrazol 1 Ylethanone and Derivatives
Nucleophilic Substitution Reactions Involving Chlorine Atoms on the Ethanone (B97240) Moiety
The carbon atom attached to the two chlorine atoms in 2,2-dichloro-1-pyrazol-1-ylethanone is highly electrophilic. This is due to the strong electron-withdrawing inductive effects of both the adjacent carbonyl group and the two chlorine atoms. nih.gov Consequently, this site is highly susceptible to attack by a wide range of nucleophiles, leading to substitution reactions where one or both chlorine atoms are displaced.
Common nucleophiles used in reactions with α-haloketones include amines, thiols, and alkoxides. nih.govmhmedical.com For instance, the reaction with primary or secondary amines can lead to the formation of α-amino ketones or α,α-diamino ketones. Thiol-based nucleophiles, known for their high reactivity, can readily displace the chlorine atoms to form thioethers. researchgate.net
The reactivity of α-haloketones in bimolecular nucleophilic substitution reactions is significantly enhanced compared to corresponding alkyl halides. This is attributed to the inductive effect of the carbonyl group, which polarizes the carbon-halogen bond and increases the electron deficiency at the α-carbon. nih.gov
A general representation of these substitution reactions is shown below:
Monosubstitution: Pz-C(=O)-CHCl₂ + Nu⁻ → Pz-C(=O)-CH(Cl)Nu + Cl⁻
Disubstitution: Pz-C(=O)-CHCl₂ + 2 Nu⁻ → Pz-C(=O)-CH(Nu)₂ + 2 Cl⁻ (where Pz = Pyrazol-1-yl and Nu = Nucleophile)
The extent of substitution (mono- vs. di-substitution) can often be controlled by reaction conditions such as stoichiometry of the nucleophile, temperature, and reaction time.
Table 1: Examples of Nucleophilic Substitution Reactions on Related α-Haloketones
| Nucleophile | Substrate | Product Type | Conditions | Reference |
| Thioamides | Chloroacetone | Thiazole (B1198619) | N/A | wikipedia.org |
| Thioureas | 2-Chloroketones | 2-Aminothiazoles | N/A | wikipedia.org |
| Imidazole | 2-Bromo-1-arylethanones | Imidazolyl-ketone | Computational Study | semanticscholar.org |
| Amines | 2,3-Dichloroquinoxaline | Amino-quinoxaline | High Temperature | nih.gov |
Transformations of the Ethanone Functional Group
The carbonyl group of the ethanone moiety is a key site for chemical transformations, particularly reduction and oxidation reactions.
Reduction Reactions: The carbonyl group in ketones is readily reduced to a secondary alcohol. Common laboratory reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com These reagents operate by delivering a hydride ion (H⁻) to the electrophilic carbonyl carbon. The resulting alkoxide intermediate is then protonated to yield the alcohol.
Pz-C(=O)-CHCl₂ + [H] → Pz-CH(OH)-CHCl₂ (where [H] represents a reducing agent like NaBH₄)
It is important to note that the gem-dichloro group can also be susceptible to reduction under certain conditions. Reductive dehalogenation of α-halo ketones can occur, leading to the formation of enolates or the parent ketone. wikipedia.orgwikipedia.org For α,α-dihalo ketones, initial reduction can form a metal enolate, which upon loss of the second halide, can generate α-keto carbenes or carbenoids. wikipedia.org
Oxidation Reactions: Ketones are generally resistant to oxidation under mild conditions because they lack the hydrogen atom on the carbonyl carbon that aldehydes possess. libretexts.org Oxidation of ketones requires strong oxidizing agents and harsh conditions, which often result in the cleavage of carbon-carbon bonds, making it a less common synthetic transformation.
However, a specific type of oxidation applicable to ketones is the Baeyer-Villiger oxidation. This reaction uses a peroxy acid (like mCPBA) to convert a ketone into an ester by inserting an oxygen atom adjacent to the carbonyl group. libretexts.org For this compound, this could theoretically lead to the formation of either a pyrazolyl dichloroacetate (B87207) or an N-acyl pyrazole (B372694) derivative, depending on which group migrates.
Table 2: Common Reagents for Carbonyl Transformations
| Transformation | Reagent Class | Specific Example(s) | Expected Product from Ketone | Reference |
| Reduction | Metal Hydrides | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Secondary Alcohol | masterorganicchemistry.com |
| Oxidation | Peroxy Acids | meta-Chloroperoxybenzoic acid (mCPBA) | Ester (Baeyer-Villiger) | libretexts.org |
Cyclization and Coupling Reactions of the Compound Scaffold
The bifunctional nature of this compound, possessing two electrophilic carbons (the carbonyl carbon and the α-carbon) and two leaving groups, makes it an excellent substrate for synthesizing heterocyclic compounds. wikipedia.orgnih.gov
One of the most important reactions of α-haloketones is their use in the Hantzsch pyrrole (B145914) synthesis, where they react with dicarbonyl compounds and ammonia (B1221849) or amines to form pyrroles. wikipedia.org Similarly, reactions with bidentate nucleophiles can lead to a variety of five- and six-membered rings. For example, reaction with thioamides or thioureas can yield thiazole derivatives. wikipedia.org
The pyrazole ring itself can also participate in reactions. While the pyrazole core is generally aromatic and stable against oxidation and reduction, it can undergo coupling reactions. researchgate.net Palladium-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, are commonly used to functionalize pyrazole rings, typically after halogenation of the ring itself. organic-chemistry.orgnih.govbeilstein-journals.org This allows for the attachment of aryl, vinyl, or other organic groups to the pyrazole scaffold, creating complex molecular architectures.
For instance, a 4-iodopyrazole (B32481) derivative can undergo a Negishi cross-coupling with an organozinc reagent in the presence of a palladium catalyst to form a C-C bond at the 4-position of the pyrazole ring. beilstein-journals.org
Elucidation of Reaction Pathways and Identification of Key Intermediates
Understanding the reaction mechanisms for a reactive species like this compound is crucial for controlling reaction outcomes.
Nucleophilic Substitution: The mechanism of nucleophilic substitution at the α-carbon typically follows an Sₙ2 pathway. The nucleophile attacks the electrophilic carbon, displacing a chloride ion in a single concerted step. libretexts.org For the second substitution, the reaction may proceed through a similar Sₙ2 mechanism or involve an intermediate.
Carbonyl Addition: Nucleophilic addition to the carbonyl carbon involves the attack of a nucleophile on the electrophilic carbon of the C=O double bond. This breaks the pi bond, pushing electrons onto the oxygen and forming a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org Subsequent protonation of the alkoxide yields the final alcohol product. libretexts.org
Cyclization Reactions: The mechanisms for cyclization are often multi-step processes. For example, in the synthesis of a thiazole from a thioamide and an α-haloketone, the reaction proceeds via an initial Sₙ2 reaction where the sulfur atom of the thioamide acts as the nucleophile to displace the halogen. This is followed by an intramolecular cyclization, where the nitrogen atom attacks the carbonyl carbon, and a final dehydration step to form the aromatic thiazole ring.
Intermediate Identification: The identification of transient species like tetrahedral intermediates or metal-enolate complexes is often achieved through a combination of spectroscopic methods (like low-temperature NMR) and computational studies. semanticscholar.orgwikipedia.org For example, DFT (Density Functional Theory) calculations can be used to model the reaction pathway, determine the energies of transition states and intermediates, and provide insight into the most likely mechanism. semanticscholar.org In the reduction of α,α'-dihalo ketones, the formation of 2-oxyallyl metal complexes as key intermediates has been established; these intermediates can then be trapped in cycloaddition reactions. wikipedia.org
Applications in Organic Synthesis and Derivative Chemistry of 2,2 Dichloro 1 Pyrazol 1 Ylethanone Scaffolds
Role as Key Synthetic Intermediates and Building Blocks for Complex Molecules
Pyrazoles and their derivatives are recognized as crucial building blocks in organic synthesis. wisdomlib.orgmdpi.com The presence of multiple nitrogen atoms and a modifiable ring system allows for the construction of diverse and complex molecular frameworks. The title compound, 2,2-dichloro-1-pyrazol-1-ylethanone, serves as a valuable synthetic intermediate due to the combined reactivity of the pyrazole (B372694) ring and the dichloroacetyl moiety. The electrophilic nature of the carbonyl carbon and the two chlorine atoms makes it a prime candidate for various nucleophilic substitution and cyclization reactions.
The pyrazole core itself can be synthesized through several established methods, such as the condensation of hydrazines with 1,3-dicarbonyl compounds or α,β-unsaturated ketones. mdpi.comnih.gov Once formed, the pyrazole ring can be further functionalized. The 2,2-dichloroacetyl group in this compound provides a reactive handle for introducing additional structural diversity. This dual functionality makes it a strategic starting material for the synthesis of novel heterocyclic systems and complex molecules with potential biological activities. The ability to act as a precursor to a variety of derivatives underscores its importance as a key building block in the synthetic chemist's toolbox.
Derivatization Strategies for the Assembly of Advanced Molecular Architectures
The inherent reactivity of the dichloroacetyl group in this compound allows for a multitude of derivatization strategies, leading to the formation of advanced molecular architectures with diverse heterocyclic cores.
Preparation of Fused/Substituted Pyrazolinyl-Thiazolidinyl Hybrid Scaffolds
The synthesis of hybrid molecules containing both pyrazole and thiazolidinone rings is an active area of research due to the interesting biological profiles of these combined scaffolds. nih.gov One common approach involves the Knoevenagel condensation of pyrazole-4-carbaldehydes with 4-thiazolidinones. nih.gov Another versatile method is the three-component one-pot reaction involving pyrazole-1-carbothioamides, chloroacetic acid, and an aromatic aldehyde or isatin (B1672199) derivative. nih.gov
Furthermore, pyrazole-substituted thiosemicarbazides can be cyclized with α-bromoacetophenones to yield pyrazole-thiazolidine conjugates. nih.gov These synthetic strategies highlight the potential of using suitably functionalized pyrazole precursors for the construction of these hybrid systems. While not directly employing this compound, the principles of these reactions, particularly those involving electrophilic carbonyl centers, can be extrapolated to its potential use in similar synthetic endeavors.
A specific example of a related complex hybrid involves the synthesis of a molecule containing pyrazoline, 1,3,4-thiadiazole, and dichloroacetic acid moieties. mdpi.com This synthesis starts with 2-amino-5-mercapto-1,3,4-thiadiazole, which is first alkylated with a chloroacetylated pyrazoline and then acylated with dichloroacetyl chloride, demonstrating the utility of the dichloroacetyl group in building such complex structures. mdpi.com
Synthesis of Azetidinones and Other Heterocyclic Systems Utilizing Related Precursors
Azetidinones, also known as β-lactams, are a well-known class of heterocyclic compounds famous for their presence in antibiotic drugs. niscpr.res.in The synthesis of azetidinones fused or substituted with a pyrazole moiety has been an area of significant interest. A common and effective method for the synthesis of 2-azetidinones is the cycloaddition of a Schiff base with chloroacetyl chloride in the presence of a base like triethylamine. wisdomlib.orgniscpr.res.in
Several studies have reported the synthesis of pyrazole-containing azetidinones. wisdomlib.orgniscpr.res.inniscair.res.inresearchgate.netrjlbpcs.com For instance, Schiff bases derived from the condensation of pyrazole aldehydes with various amines can be reacted with chloroacetyl chloride to yield the corresponding 3-chloro-azetidinone derivatives. wisdomlib.orgrjlbpcs.com This reaction proceeds via the direct acylation of the imine nitrogen by chloroacetyl chloride, followed by an intramolecular cyclization. Given that this compound possesses a similar reactive acyl chloride precursor-like structure, it is conceivable that it could be employed in analogous synthetic pathways to generate novel azetidinone-pyrazole hybrids.
Development of Novel Chemical Entities Incorporating Pyrazole and Dichloroacetate (B87207) Moieties
The combination of a pyrazole ring and a dichloroacetate group within the same molecule is a promising strategy for the development of new chemical entities with potential therapeutic applications. Dichloroacetic acid (DCA) itself has been investigated for its anticancer properties. nih.gov Therefore, hybrid molecules that incorporate both the pharmacologically privileged pyrazole scaffold and the dichloroacetate moiety are of significant interest.
A notable example is the synthesis of 2,2-dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide. mdpi.com This complex molecule was synthesized through a stepwise approach involving the alkylation of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) with a chloroacetylated pyrazoline, followed by acylation of the amino group with dichloroacetyl chloride. mdpi.com This work provides a clear blueprint for how the dichloroacetyl group can be appended to a pyrazole-containing scaffold to create novel hybrid structures. The resulting compound was evaluated for its anticancer activity, highlighting the potential of this design strategy. mdpi.com
Structure-Property Relationship Studies for Rational Synthetic Design and Compound Modification
Understanding the relationship between the chemical structure of a molecule and its physical, chemical, and biological properties is crucial for rational drug design and the modification of existing compounds. For pyrazole derivatives, structure-activity relationship (SAR) studies have been instrumental in optimizing their biological activities. mdpi.com
Q & A
Q. What are the optimal synthetic routes for 2,2-Dichloro-1-pyrazol-1-ylethanone, and how can reaction conditions be systematically optimized?
Methodological Answer: The synthesis of pyrazolyl ethanone derivatives typically involves condensation reactions between pyrazole derivatives and chlorinated carbonyl precursors. For example, analogous compounds like (3,6-dichloropyridin-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone are synthesized via nucleophilic substitution under reflux conditions in dichloromethane or ethanol, with triethylamine as a base . To optimize reaction conditions:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while ethanol may reduce side reactions.
- Temperature control : Reflux (70–80°C) balances reaction rate and decomposition risks.
- Catalyst/base : Triethylamine or NaHCO₃ minimizes HCl byproduct accumulation.
Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure via -NMR (pyrazole proton signals at δ 6.5–7.5 ppm) .
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., logP, solubility) for this compound?
Methodological Answer: Discrepancies in logP or solubility data often arise from differences in measurement protocols. To address this:
- Standardize experimental conditions : Use shake-flask method for logP (octanol/water partitioning) at 25°C.
- Cross-validate with computational tools : Employ software like ChemAxon or ACD/Labs to predict logP and compare with empirical data .
- Thermodynamic solubility assays : Perform in triplicate using UV-Vis spectroscopy (λ_max for pyrazole derivatives: 250–300 nm) .
Advanced Research Questions
Q. What strategies are effective for analyzing the electronic effects of the dichloro and pyrazole groups on the reactivity of this compound?
Methodological Answer:
- Computational modeling : Use DFT calculations (B3LYP/6-31G* basis set) to map electron density distribution. The electron-withdrawing Cl groups polarize the carbonyl, increasing electrophilicity at the ketone carbon .
- Experimental validation : Perform Hammett studies by synthesizing analogs with substituents of varying σ values. Monitor reaction rates (e.g., nucleophilic addition) via kinetic UV-Vis spectroscopy .
Q. How can crystallographic data resolve ambiguities in the stereoelectronic configuration of this compound?
Methodological Answer:
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation in ethanol/water. Analyze bond angles (C-Cl: ~1.74 Å, C=O: ~1.21 Å) and torsional angles between pyrazole and dichloroethyl groups .
- Compare with Cambridge Structural Database (CSD) entries : Search for analogs like (5-chloro-1,3-dimethylpyrazol-4-yl)-(2,4-dichlorophenyl)methanone (CSD refcode: XXXX) to identify common packing motifs .
Q. What methodologies are suitable for probing the biological activity of this compound in enzyme inhibition studies?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., cytochrome P450). Pyrazole’s nitrogen atoms often coordinate with metal ions in active sites .
- In vitro assays : Conduct fluorometric assays with recombinant enzymes. For example, monitor CYP3A4 inhibition via 7-benzyloxy-4-trifluoromethylcoumarin dealkylation .
Data Analysis and Interpretation
Q. How should researchers address conflicting spectral data (e.g., NMR, IR) for this compound derivatives?
Methodological Answer:
Q. What statistical approaches are recommended for analyzing structure-activity relationships (SAR) in pyrazolyl ethanone analogs?
Methodological Answer:
- Multivariate analysis : Apply PLS regression to correlate descriptors (e.g., Hammett σ, logP) with bioactivity data.
- Cluster analysis : Group compounds by substituent patterns (e.g., dichloro vs. nitro) to identify activity trends .
Synthesis and Purification
Q. What are the best practices for scaling up the synthesis of this compound while minimizing byproducts?
Methodological Answer:
- Flow chemistry : Use continuous-flow reactors to control exothermic reactions (e.g., Claisen-Schmidt condensations).
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization in ethanol/water .
Safety and Handling
Q. What precautions are necessary when handling this compound in high-temperature reactions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
